molecular formula C12H17NO B3229944 (S)-1-(2-Methylbenzyl)pyrrolidin-3-ol CAS No. 1289584-96-8

(S)-1-(2-Methylbenzyl)pyrrolidin-3-ol

Cat. No.: B3229944
CAS No.: 1289584-96-8
M. Wt: 191.27
InChI Key: XCHKKIMRHNCWOK-LBPRGKRZSA-N
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Description

(S)-1-(2-Methylbenzyl)pyrrolidin-3-ol is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a pyrrolidine ring substituted with a 2-methylbenzyl group and a hydroxyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(2-Methylbenzyl)pyrrolidin-3-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone precursor using chiral catalysts. For example, the reduction of 1-(2-Methylbenzyl)pyrrolidin-3-one with a chiral borane reagent can yield the desired (S)-enantiomer with high enantiomeric purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale asymmetric hydrogenation processes. These processes typically employ chiral ligands and transition metal catalysts to achieve high yields and selectivity. The choice of solvent, temperature, and pressure conditions are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: (S)-1-(2-Methylbenzyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, yielding a fully saturated pyrrolidine derivative.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides or amines can be employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of 1-(2-Methylbenzyl)pyrrolidin-3-one.

    Reduction: Formation of 1-(2-Methylbenzyl)pyrrolidine.

    Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.

Scientific Research Applications

(S)-1-(2-Methylbenzyl)pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-(2-Methylbenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The hydroxyl group and the chiral center play crucial roles in its binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • ®-1-(2-Methylbenzyl)pyrrolidin-3-ol
  • 1-(2-Methylbenzyl)pyrrolidin-3-one
  • 1-(2-Methylbenzyl)pyrrolidine

Comparison:

    Chirality: The (S)-enantiomer may exhibit different biological activity compared to the ®-enantiomer due to its specific three-dimensional arrangement.

    Functional Groups: The presence of the hydroxyl group in (S)-1-(2-Methylbenzyl)pyrrolidin-3-ol distinguishes it from the ketone and fully saturated derivatives, affecting its reactivity and applications.

    Applications: While all these compounds can serve as intermediates in organic synthesis, the unique properties of this compound make it particularly valuable in chiral synthesis and medicinal chemistry.

Properties

IUPAC Name

(3S)-1-[(2-methylphenyl)methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10-4-2-3-5-11(10)8-13-7-6-12(14)9-13/h2-5,12,14H,6-9H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHKKIMRHNCWOK-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CN2CC[C@@H](C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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